molecular formula C7H5Cl2FO3S B2564217 5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride CAS No. 612541-11-4

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

Cat. No.: B2564217
CAS No.: 612541-11-4
M. Wt: 259.07
InChI Key: NIUYAGIYPKGILF-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzenesulfonyl chloride, featuring chloro, fluoro, and methoxy substituents on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional group compatibility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-chloro-4-fluoro-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Reaction:

C7H6ClFO+ClSO3HC7H6ClFO3S+HCl\text{C7H6ClFO} + \text{ClSO3H} \rightarrow \text{C7H6ClFO3S} + \text{HCl} C7H6ClFO+ClSO3H→C7H6ClFO3S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfinyl or sulfhydryl derivatives under specific conditions.

    Oxidation: Although less common, oxidation can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfinyl and Sulfhydryl Compounds: Formed by reduction.

Scientific Research Applications

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It is involved in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, enabling the introduction of sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzenesulfonyl chloride
  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 5-Fluoro-2-methoxybenzenesulfonyl chloride

Comparison

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and selectivity in chemical reactions. Compared to 4-fluorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, the additional methoxy group in this compound can enhance its solubility and alter its electronic properties, making it suitable for specific applications where other compounds may not be as effective.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUYAGIYPKGILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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